Chmfl-flt3-122

Description

Structure

3D Structure

Properties

IUPAC Name |

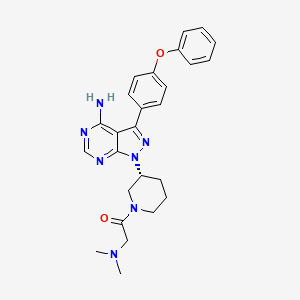

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNAFSDUTMZGSF-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chmfl-flt3-122 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of CHMFL-FLT3-122

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A significant subset of AML cases, approximately 30%, involves mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, most commonly internal tandem duplication (ITD) mutations.[1][2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.[4] This has established FLT3 as a critical therapeutic target for AML. This compound is a potent and selective small-molecule inhibitor of FLT3 kinase, designed to treat FLT3-ITD positive AML.[1][2] This document provides a comprehensive overview of its structure-activity relationship (SAR), mechanism of action, and preclinical efficacy.

Core Compound Profile: this compound

This compound, chemically known as (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone, was developed through a structure-guided drug design approach starting from the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib (PCI-32765), which was found to possess off-target FLT3 inhibitory activity.[1][2] The development aimed to enhance potency against FLT3 while improving selectivity, particularly against c-KIT, to avoid myelosuppression, a common toxicity associated with dual FLT3/c-KIT inhibitors.[1][3][5]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been quantified through various biochemical and cell-based assays.

Table 1: Biochemical Kinase Inhibition

| Kinase Target | IC50 (nM) | Source(s) |

| FLT3 | 40 | [1][2][6] |

| BTK | 421 | [6][7][8] |

| c-KIT | 559 | [6][7][8] |

IC50: The half maximal inhibitory concentration, indicating the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Proliferation Inhibition (AML Cell Lines)

| Cell Line | Genotype | GI50 (nM) | Source(s) |

| MV4-11 | FLT3-ITD | 22 | [1][2][7][8] |

| MOLM-13 | FLT3-ITD | 21 | [1][2][8] |

| MOLM-14 | FLT3-ITD | 42 | [1][2][8] |

GI50: The half maximal growth inhibition concentration, indicating the concentration of the compound required to inhibit cell proliferation by 50%.

Table 3: Cellular Selectivity (Isogenic BaF3 Cells)

| Target | GI50 (nM) | Selectivity Ratio (c-KIT/FLT3) | Source(s) |

| FLT3 | 11 | \multirow{2}{*}{170-fold} | [1][2][5] |

| c-KIT | 1900 | [1][2][5] |

Table 4: In Vivo Pharmacokinetics

| Parameter | Value | Source(s) |

| Oral Bioavailability | 30% | [1][2] |

Mechanism of Action

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In cells with FLT3-ITD mutations, the receptor is constitutively phosphorylated, leading to the activation of downstream pro-survival and proliferative signaling pathways, including STAT5, RAS/MEK/ERK, and PI3K/AKT.[4][7] By binding to the ATP-binding pocket of FLT3, this compound blocks its auto-phosphorylation and subsequent signal transduction.[7] This inhibition of downstream signaling leads to cell cycle arrest in the G0/G1 phase and ultimately induces apoptosis (programmed cell death) in FLT3-ITD positive AML cells.[1][2][6][7]

References

- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chinese Academy of Sciences [english.cas.cn]

- 4. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

Chmfl-flt3-122: A Deep Dive into its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of Chmfl-flt3-122, a potent and orally available inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound.

Introduction

This compound has emerged as a promising therapeutic candidate for acute myeloid leukemia (AML), particularly for patients harboring FLT3 internal tandem duplication (ITD) mutations. A critical aspect of its preclinical evaluation is its selectivity profile against other kinases, as off-target effects can lead to toxicity and limit therapeutic efficacy. This guide summarizes the quantitative data on its inhibitory activity, details the experimental methodologies for assessing kinase inhibition, and visualizes the relevant biological pathways.

Quantitative Kinase Selectivity Profile

The inhibitory activity of this compound has been evaluated against a panel of kinases to determine its selectivity. The following tables summarize the key quantitative data from both biochemical and cell-based assays.

Table 1: Biochemical IC50 Values for this compound

| Kinase | IC50 (nM) |

| FLT3 | 40[1][2][3] |

| BTK | 421[1][3] |

| c-KIT | 559[1][3] |

IC50 (Half-maximal inhibitory concentration) values were determined in biochemical assays.

Table 2: Cellular GI50 Values for this compound

| Cell Line Model | Target | GI50 (nM) | Fold Selectivity (c-KIT/FLT3) |

| TEL-fusion isogenic BaF3 | FLT3 | 11[4][5][6] | 170[4][5][6] |

| TEL-fusion isogenic BaF3 | c-KIT | 1900[4][5][6] |

GI50 (Half-maximal growth inhibition) values were determined in cell-based assays. The 170-fold selectivity highlights the potential for a wider therapeutic window by avoiding myelosuppression associated with c-KIT inhibition.[4][5][6]

Experimental Protocols

While the exact proprietary protocols for the determination of this compound's IC50 values are not publicly detailed, a representative methodology for an in vitro kinase inhibition assay is described below. This protocol is based on commonly used platforms such as the ADP-Glo™ Kinase Assay.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (e.g., FLT3, BTK, c-KIT).

Materials:

-

Recombinant human kinase enzymes (FLT3, BTK, c-KIT)

-

Kinase-specific substrate (e.g., a generic tyrosine kinase substrate or a specific peptide)

-

ATP (Adenosine triphosphate)

-

This compound (serially diluted)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

-

384-well white assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations. A typical starting concentration range would be from 1 µM down to 0.1 nM.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Kinase assay buffer

-

This compound at various concentrations

-

Recombinant kinase enzyme

-

A mixture of the kinase substrate and ATP to initiate the reaction.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Detection:

-

Add ADP-Glo™ Reagent to the wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence intensity using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all data points.

-

Normalize the data by setting the "no inhibitor" control as 100% activity and the "high concentration inhibitor" or "no enzyme" control as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Visualizations

Signaling Pathway of FLT3

The following diagram illustrates the downstream signaling pathways activated by FLT3. This compound inhibits the initial autophosphorylation of FLT3, thereby blocking these pro-survival and proliferative signals.

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

This diagram outlines the general workflow for determining the selectivity profile of a kinase inhibitor like this compound.

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Conclusion

This compound demonstrates potent inhibition of FLT3 kinase with a favorable selectivity profile against other kinases such as BTK and c-KIT. The significant selectivity over c-KIT observed in cellular assays suggests a reduced potential for myelosuppressive side effects. The data presented in this guide, along with the outlined experimental methodologies, provide a comprehensive overview of the kinase selectivity of this compound, supporting its continued development as a targeted therapy for FLT3-mutated AML.

References

- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. betalifesci.com [betalifesci.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Reactome | FLT3 Signaling [reactome.org]

- 6. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The FLT3 Inhibitor CHMFL-FLT3-122: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-FLT3-122 is a potent, selective, and orally bioavailable FMS-like tyrosine kinase 3 (FLT3) inhibitor developed for acute myeloid leukemia (AML) harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. This technical guide provides an in-depth analysis of the compound's effect on cell cycle progression in FLT3-ITD positive AML cells. Treatment with this compound leads to a significant arrest of the cell cycle in the G0/G1 phase, a consequence of the targeted inhibition of the constitutively active FLT3-ITD signaling pathway. This guide summarizes the quantitative effects on cell cycle distribution, details the underlying molecular mechanisms, and provides comprehensive experimental protocols for researchers investigating this and similar compounds.

Introduction: FLT3-ITD and the Rationale for Targeted Inhibition

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells. A significant subset of AML cases, approximately 30%, feature mutations in the FLT3 gene, most commonly an internal tandem duplication (FLT3-ITD).[1][2] This mutation results in ligand-independent, constitutive activation of the FLT3 receptor tyrosine kinase, which drives uncontrolled cell proliferation and survival through downstream signaling cascades, including the STAT5, PI3K/AKT, and MAPK/ERK pathways. The presence of FLT3-ITD is associated with a poor prognosis, making it a critical therapeutic target.

This compound (also referred to as compound 18 in its discovery paper) was identified as a potent inhibitor of FLT3 kinase, demonstrating high selectivity over other kinases like c-KIT, which helps to avoid potential myelosuppression toxicity.[1] Its primary mechanism of action is the induction of apoptosis in FLT3-ITD positive AML cells, which is preceded by a robust cell cycle arrest.[1][3]

Quantitative Analysis of Cell Cycle Arrest

Treatment of FLT3-ITD positive human AML cell lines, such as MV4-11 and MOLM-13, with this compound induces a dose-dependent arrest in the G0/G1 phase of the cell cycle.[3] This effect is observable within 24 hours of treatment and demonstrates the compound's direct impact on cell proliferation.

Table 1: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells (24h Treatment)

| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control (DMSO) | Data not available | Data not available | Data not available |

| 30 nM | Data not available | Data not available | Data not available |

| 100 nM | Data not available | Data not available | Data not available |

| 300 nM | Data not available | Data not available | Data not available |

| 1 µM | Data not available | Data not available | Data not available |

Note: Specific quantitative data from the primary publication for this compound was not publicly available in the search results. The table structure is provided as a template for presenting such data.

Molecular Mechanism of G0/G1 Arrest

The G0/G1 arrest induced by this compound is a direct result of its inhibition of the FLT3-ITD kinase and its downstream signaling pathways. The constitutive signal from FLT3-ITD promotes cell cycle progression; its inhibition reverses this effect, leading to a halt at the G1/S checkpoint.

Inhibition of Downstream Signaling

As a potent FLT3 inhibitor, this compound significantly reduces the autophosphorylation of the FLT3 receptor at Tyr589/591.[3] This action blocks the aberrant signal at its source, leading to the deactivation of key downstream effectors. Western blot analyses confirm that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of STAT5, ERK, and AKT.[3]

Caption: Signaling pathway inhibited by this compound leading to G1 arrest.

Modulation of Cell Cycle Regulatory Proteins

The inhibition of pro-proliferative signaling pathways culminates in changes to the core cell cycle machinery:

-

Upregulation of CDK Inhibitors: Inhibition of FLT3-ITD signaling leads to the stabilization and accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p27Kip1. p27Kip1 binds to and inactivates Cyclin D-CDK4/6 complexes, which are essential for the G1 to S phase transition.

-

Downregulation of G1 Cyclins and CDKs: The activity of transcription factors like c-Myc, which is downstream of FLT3 signaling, is reduced.[3] This can lead to decreased transcription of G1-phase cyclins (e.g., Cyclin D1) and their associated cyclin-dependent kinases (CDKs), further preventing entry into S phase.

-

Downregulation of CDC25A: The cell cycle phosphatase CDC25A is a critical regulator for G1/S transition. Its expression is often driven by oncogenic signals. Inhibition of FLT3-ITD by other inhibitors has been shown to rapidly down-regulate CDC25A at both the mRNA and protein levels, contributing significantly to G1 arrest.[4]

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

| Protein Target | Observed Effect | Method |

|---|---|---|

| p-FLT3 (Tyr589/591) | Decreased | Western Blot |

| p-STAT5 | Decreased | Western Blot |

| p-ERK | Decreased | Western Blot |

| p-AKT | Decreased | Western Blot |

| c-Myc | Decreased | Western Blot |

| p27Kip1 | Inferred Increase | - |

| Cyclin D1 | Inferred Decrease | - |

| CDC25A | Inferred Decrease | - |

Note: Effects on p27, Cyclin D1, and CDC25A are inferred based on the known mechanism of FLT3 inhibitors, as specific data for this compound was not available in the search results.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.

Experimental Workflow Overview

References

- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. oncotarget.com [oncotarget.com]

Preclinical Profile of Chmfl-flt3-122: A Potent and Orally Available FLT3 Kinase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis. Chmfl-flt3-122 is a novel, potent, and orally bioavailable small molecule inhibitor designed to target the FLT3 kinase, offering a promising therapeutic strategy for FLT3-ITD positive AML. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| FLT3 | 40 |

| BTK | >421 |

| c-KIT | >559 |

Table 1: Kinase inhibitory activity of this compound. The half-maximal inhibitory concentration (IC50) was determined using a Caliper EZ reader-based kinase assay.

In Vitro Cellular Activity

| Cell Line | Genotype | GI50 (nM) |

| MV4-11 | FLT3-ITD | 22 |

| MOLM-13 | FLT3-ITD | 21 |

| MOLM-14 | FLT3-ITD | 42 |

| BaF3-FLT3-ITD | FLT3-ITD | 11 |

| BaF3-c-KIT | c-KIT | 1900 |

Table 2: Anti-proliferative activity of this compound in various cell lines. The half-maximal growth inhibition (GI50) was determined using a CellTiter-Glo® luminescent cell viability assay.

In Vivo Efficacy and Pharmacokinetics

| Parameter | Value |

| In Vivo Efficacy (MV4-11 Xenograft Model) | |

| Dose | 50 mg/kg, oral |

| Tumor Growth Inhibition | Significant suppression |

| Toxicity | No obvious toxicity |

| Pharmacokinetics (Rat) | |

| Bioavailability (F%) | 30% |

Table 3: Summary of in vivo preclinical data for this compound.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of this compound against FLT3, BTK, and c-KIT kinases was determined using a microfluidic capillary electrophoresis-based enzymatic assay (Caliper EZ Reader). The assay measures the conversion of a fluorescently labeled substrate to its phosphorylated product.

-

Reaction Mixture: Kinase, substrate, ATP, and varying concentrations of this compound were incubated in a reaction buffer (100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, and 0.1% BSA).

-

Incubation: The reaction was allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Detection: The reaction was stopped, and the substrate and product were separated by electrophoresis and detected via fluorescence.

-

Data Analysis: The percentage of substrate conversion was calculated, and IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay

The anti-proliferative effect of this compound on AML cell lines was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Cell Seeding: Cells (e.g., MV4-11, MOLM-13, MOLM-14) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence was measured using a microplate reader.

-

Data Analysis: The GI50 values were calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Apoptosis Assay

Apoptosis induction by this compound was evaluated using the Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (BD Biosciences).

-

Cell Treatment: AML cells were treated with this compound at various concentrations for 48 hours.

-

Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension.

-

Incubation: The cells were incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution was determined by PI staining and flow cytometry.

-

Cell Treatment: AML cells were treated with this compound for 24 hours.

-

Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A.

-

Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound was assessed in a subcutaneous xenograft model using MV4-11 cells.

-

Cell Implantation: Female nude mice were subcutaneously inoculated with MV4-11 cells.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Drug Administration: Mice were randomized into vehicle control and treatment groups. This compound was administered orally at a dose of 50 mg/kg daily.

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint: At the end of the study, tumors were excised and weighed.

Pharmacokinetic Study

Pharmacokinetic parameters of this compound were determined in Sprague-Dawley rats.

-

Drug Administration: A single dose of this compound was administered intravenously or orally.

-

Blood Sampling: Blood samples were collected at various time points post-dosing.

-

Plasma Analysis: The concentration of this compound in plasma was quantified using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters, including bioavailability, were calculated using non-compartmental analysis.

Visualizations

Signaling Pathways

The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling pathways that are critical for cell survival and proliferation. This compound effectively inhibits these pathways.

Figure 1: Simplified FLT3-ITD signaling pathways and the inhibitory action of this compound.

Experimental Workflow

The preclinical evaluation of this compound followed a systematic workflow from in vitro characterization to in vivo efficacy studies.

CHMFL-FLT3-122: A Technical Guide for Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of CHMFL-FLT3-122, a potent and orally available FLT3 kinase inhibitor, for its application in acute myeloid leukemia (AML) research.

Core Concepts and Mechanism of Action

This compound is a small molecule inhibitor designed to target FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in AML.[1] The internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD) is present in approximately 30% of AML patients and is associated with a poor prognosis.[1] this compound was developed through a structure-guided drug design approach based on the structure of Ibrutinib.[1]

The inhibitor potently targets the FLT3 kinase, demonstrating significant selectivity over other kinases like BTK and c-KIT.[1] This selectivity is crucial as the dual inhibition of FLT3 and c-KIT can lead to myelosuppression.[1] By inhibiting the constitutively active FLT3-ITD, this compound effectively downregulates downstream signaling pathways, including STAT5, ERK, and AKT. This disruption of oncogenic signaling leads to cell cycle arrest in the G0/G1 phase and induces apoptosis in FLT3-ITD positive AML cells.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) |

| FLT3 | 40 |

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Proliferation Inhibition (GI50)

| Cell Line | Genotype | GI50 (nM) |

| MV4-11 | FLT3-ITD | 22 |

| MOLM-13 | FLT3-ITD | 21 |

| MOLM-14 | FLT3-ITD | 42 |

| BaF3/TEL-FLT3 | - | 11 |

| BaF3/TEL-c-KIT | - | 1900 |

GI50: Half-maximal growth inhibition.

Table 3: In Vivo Efficacy in MV4-11 Xenograft Model

| Dosage (mg/kg/day) | Tumor Growth Inhibition |

| 50 | Significant suppression |

Table 4: Pharmacokinetic Profile

| Parameter | Value |

| Bioavailability (Oral) | 30% |

Signaling Pathway

The following diagram illustrates the FLT3-ITD signaling pathway and the point of intervention by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against FLT3 kinase.

Methodology:

-

Recombinant FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) followed by autoradiography, or using phospho-specific antibodies in an ELISA or Western blot format.

-

The percentage of kinase inhibition at each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo)

Objective: To assess the anti-proliferative effect of this compound on AML cell lines.

Methodology:

-

AML cells (e.g., MV4-11, MOLM-13, MOLM-14) are seeded in 96-well plates at a predetermined density.

-

The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.

-

For the CellTiter-Glo assay, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.

-

The percentage of cell growth inhibition is calculated for each concentration of the compound compared to untreated control cells.

-

The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration.

Western Blot Analysis of Signaling Pathways

Objective: To evaluate the effect of this compound on the phosphorylation status of key proteins in the FLT3 signaling pathway.

Methodology:

-

FLT3-ITD positive AML cells are treated with this compound at various concentrations for a defined time.

-

Cells are harvested and lysed to extract total proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of FLT3, STAT5, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.

In Vivo Xenograft Model

Objective: To assess the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of human FLT3-ITD positive AML cells (e.g., MV4-11).

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into vehicle control and treatment groups.

-

This compound is administered orally to the treatment groups at specified doses and schedules.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, the tumors are excised and weighed.

-

The percentage of tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the vehicle control group.

Experimental Workflow

The following diagram provides a conceptual workflow for the preclinical evaluation of a novel FLT3 inhibitor like this compound.

Clinical Development

A compound identified as HYML-122, which is understood to be this compound, is currently under clinical investigation.

-

NCT05241106: A Phase 2, single-arm, open-label, multicenter study is evaluating the efficacy, safety, and pharmacokinetics of HYML-122 monotherapy in Chinese subjects with FLT3 positive relapsed or refractory AML.

-

NCT05241093: A Phase 2 study is assessing HYML-122 in combination with cytarabine in a similar patient population.

As of the last update, results from these trials have not been publicly released. These studies will provide crucial data on the clinical safety and efficacy of this compound in patients with AML.

Conclusion

This compound is a promising, potent, and selective FLT3 inhibitor with demonstrated preclinical efficacy in models of FLT3-ITD positive AML. Its favorable in vitro and in vivo profiles have led to its advancement into clinical trials. The ongoing clinical studies will be critical in determining its therapeutic potential for the treatment of this high-risk leukemia. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and potential application of this compound.

References

Chmfl-flt3-122: A Potent and Selective FLT3 Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and survival, and are associated with a poor prognosis.[1][3] Chmfl-flt3-122 has emerged as a promising therapeutic agent, demonstrating potent and selective inhibition of FLT3, particularly the ITD mutant form. This guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is an orally active, potent, and selective small-molecule inhibitor of FLT3 kinase.[4] Its primary mechanism of action involves the inhibition of FLT3 auto-phosphorylation at the Tyr589/591 site.[5] This blockade disrupts the downstream signaling cascades that are constitutively activated by FLT3-ITD, including the STAT5, ERK, and AKT pathways.[3][5] The inhibition of these pro-survival and proliferative signals ultimately leads to cell cycle arrest in the G0/G1 phase and the induction of apoptosis in FLT3-ITD positive AML cells.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Reference |

| FLT3 | 40 | |

| BTK | 421 | |

| c-KIT | 559 |

Table 2: Cellular Activity against AML Cell Lines

| Cell Line | Genotype | GI50 (nM) | Reference |

| MV4-11 | FLT3-ITD | 22 | [2] |

| MOLM13 | FLT3-ITD | 21 | [2] |

| MOLM14 | FLT3-ITD | 42 | [2] |

Table 3: Selectivity in Isogenic BaF3 Cells

| Target | GI50 (nM) | Fold Selectivity (c-KIT/FLT3) | Reference |

| FLT3 | 11 | 170 | [2] |

| c-KIT | 1900 | [2] |

Table 4: In Vivo Pharmacokinetic and Efficacy Data

| Parameter | Value | Animal Model | Reference |

| Bioavailability | 30% | In vivo studies | [2] |

| Efficacy | Significantly suppressed tumor growth | MV4-11 xenograft | [2][4] |

| Dosing | 50 mg/kg | MV4-11 xenograft | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its preclinical evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FLT3, BTK, and c-KIT kinases.

-

Methodology:

-

Kinase assays are performed using a radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™).

-

Recombinant human FLT3, BTK, and c-KIT kinase domains are used.

-

A suitable substrate (e.g., a synthetic peptide) and ATP (at a concentration close to the Km for each kinase) are included in the reaction mixture.

-

This compound is serially diluted and added to the reaction wells.

-

The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Cell Proliferation Assay (MTS/MTT Assay)

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on AML cell lines.

-

Methodology:

-

AML cell lines (MV4-11, MOLM13, MOLM14) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Cells are allowed to attach and grow for 24 hours.

-

This compound is serially diluted in culture medium and added to the wells.

-

The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

After incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

The absorbance is measured at a wavelength of 490 nm (for MTS) or 570 nm (for MTT after solubilization of formazan) using a microplate reader.

-

GI50 values are calculated from the dose-response curves.

-

Western Blot Analysis for Signaling Pathway Inhibition

-

Objective: To assess the effect of this compound on the phosphorylation status of FLT3 and its downstream effectors.

-

Methodology:

-

AML cells are treated with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-FLT3 (Tyr589/591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a murine model of AML.

-

Methodology:

-

Female immunodeficient mice (e.g., NOD/SCID or NSG) are used.

-

MV4-11 cells (e.g., 5-10 x 10^6 cells) are subcutaneously injected into the flank of the mice.

-

Tumor growth is monitored regularly by caliper measurements.

-

When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at a specified dose (e.g., 50 mg/kg) and schedule (e.g., once daily).

-

Tumor volume and body weight are measured throughout the study.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).

-

Clinical Development

This compound, also known as HYML-122, is currently being investigated in clinical trials for the treatment of relapsed or refractory FLT3-positive AML. These trials are evaluating the safety, efficacy, and pharmacokinetics of HYML-122 both as a monotherapy and in combination with standard chemotherapy agents like cytarabine.

Conclusion

This compound is a highly potent and selective FLT3 inhibitor with a well-defined mechanism of action. Preclinical data have demonstrated its significant anti-leukemic activity in cellular and animal models of FLT3-ITD positive AML. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent for hematological malignancies. Ongoing clinical trials will be crucial in determining its ultimate role in the treatment of patients with FLT3-mutated AML.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. A Study of HYML-122 and Cytarabine in Patients With FLT3 Positive Relapsed or Refractory Acute Myeloid Leukemia (AML) (NCT05241093) [ancora.ai]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinConnect | A Study of HYML-122 and Cytarabine in Patients With FLT3 [clinconnect.io]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Investigating the Oral Bioavailability of Chmfl-flt3-122: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of Chmfl-flt3-122, a potent and orally available FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for FLT3-ITD positive Acute Myeloid Leukemia (AML).

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound has been determined to be 30% in preclinical studies.[1][2][3] The key pharmacokinetic parameters following a single oral administration of 50 mg/kg and a single intravenous administration of 5 mg/kg in Sprague-Dawley rats are summarized in the table below.

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (5 mg/kg) |

| Tmax (h) | 4.0 ± 2.8 | 0.083 (5 min) |

| Cmax (ng/mL) | 709.3 ± 138.6 | 1006.7 ± 225.1 |

| AUC (0-t) (ng·h/mL) | 7068.4 ± 1926.2 | 2118.6 ± 404.3 |

| AUC (0-∞) (ng·h/mL) | 7227.8 ± 2028.9 | 2125.1 ± 405.2 |

| t1/2 (h) | 6.8 ± 2.1 | 3.5 ± 0.9 |

| MRT (0-t) (h) | 8.7 ± 1.2 | 2.5 ± 0.5 |

| Vz (L/kg) | - | 4.9 ± 0.8 |

| CLz (L/h/kg) | - | 2.4 ± 0.5 |

| Oral Bioavailability (F%) | 30% | - |

Experimental Protocols

In Vivo Pharmacokinetic Studies

The pharmacokinetic profile of this compound was assessed in male Sprague-Dawley rats.[1]

-

Animal Model: Male Sprague-Dawley rats, weighing between 200 and 250g, were used for the studies.

-

Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

-

Dosing:

-

Oral Administration: A single dose of 50 mg/kg of this compound, formulated in 0.5% carboxymethylcellulose sodium (CMC-Na), was administered by oral gavage.

-

Intravenous Administration: A single dose of 5 mg/kg of this compound, dissolved in a vehicle of 10% DMSO, 40% PEG400, and 50% saline, was administered via the tail vein.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at various time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Analytical Method: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

In Vivo Efficacy Studies

The anti-tumor efficacy of orally administered this compound was evaluated in a xenograft model.[1][2]

-

Animal Model: Female nude mice were used for the xenograft studies.[1]

-

Cell Line: The human AML cell line MV4-11, which harbors the FLT3-ITD mutation, was used to establish the tumors.

-

Tumor Implantation: MV4-11 cells were subcutaneously injected into the flanks of the mice.

-

Treatment: Once the tumors reached a palpable size, mice were treated with this compound at a dose of 50 mg/kg, administered orally once daily.[1][2]

-

Efficacy Evaluation: Tumor growth was monitored regularly, and the efficacy of the treatment was assessed by measuring the tumor volume over time.

Visualizations

FLT3-ITD Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, promoting cancer cell proliferation and survival. This compound exerts its therapeutic effect by inhibiting this aberrant signaling.

References

Chmfl-flt3-122: A Technical Guide for Researchers in Oncology Drug Development

An In-depth Review of a Novel FLT3 Inhibitor for FLT3-Positive Cancers

Chmfl-flt3-122, also known as HYML-122, has emerged as a promising therapeutic candidate for the treatment of cancers driven by mutations in the FMS-like tyrosine kinase 3 (FLT3), particularly Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of this compound, consolidating preclinical data, experimental methodologies, and the underlying biological pathways for researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Action and Preclinical Efficacy

This compound is a potent and selective, orally active inhibitor of FLT3 kinase.[1] Its mechanism of action centers on the inhibition of FLT3 autophosphorylation, which subsequently blocks downstream signaling pathways crucial for the proliferation and survival of cancer cells.[2] Preclinical studies have demonstrated its efficacy in cell lines harboring the FLT3-internal tandem duplication (ITD) mutation, a common driver of AML.

Kinase Inhibition and Cellular Activity

Quantitative analysis reveals the high potency and selectivity of this compound. The following tables summarize the key inhibitory concentrations (IC50) and growth inhibition (GI50) values from in vitro assays.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) |

| FLT3 | 40 |

| BTK | 421 |

| c-KIT | 559 |

| Data sourced from MedChemExpress and Cayman Chemical.[1][3] |

Table 2: Anti-proliferative Activity of this compound in FLT3-ITD Positive AML Cell Lines

| Cell Line | GI50 (nM) |

| MV4-11 | 22 |

| MOLM13 | 21 |

| MOLM14 | 42 |

| Data sourced from Cayman Chemical.[3] |

In cellular assays, this compound has been shown to induce apoptosis by arresting the cell cycle in the G0/G1 phase.[1]

In Vivo Efficacy

Preclinical evaluation in a mouse xenograft model using the MV4-11 human AML cell line demonstrated significant tumor growth suppression. Oral administration of this compound at a dose of 50 mg/kg resulted in marked inhibition of tumor progression.[2][4] The compound has an oral bioavailability of 30% in preclinical models.[2]

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells. In certain cancers, particularly AML, mutations in the FLT3 gene lead to its constitutive activation, driving uncontrolled cell growth and proliferation. The diagram below illustrates the canonical FLT3 signaling pathway and the point of intervention for this compound.

Caption: FLT3 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of this compound.

FLT3 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting FLT3 kinase activity.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human FLT3 kinase, a suitable substrate peptide (e.g., a poly-Glu, Tyr 4:1 peptide), ATP, and a europium-labeled anti-phosphotyrosine antibody.

-

Procedure:

-

The FLT3 enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by the addition of ATP and the substrate peptide.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the TR-FRET detection reagents are added.

-

The plate is read on a suitable plate reader, and the IC50 value is calculated from the resulting dose-response curve.

-

Caption: Workflow for an in vitro FLT3 kinase inhibition assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of AML cell lines.

Methodology:

-

Cell Culture: MV4-11, MOLM13, or MOLM14 cells are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The GI50 value is calculated from the dose-response curve.

Western Blotting for FLT3 Signaling Pathway Components

Objective: To confirm the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis: AML cells are treated with this compound for a defined time, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total FLT3, STAT5, AKT, and ERK.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.

-

Cell Implantation: A specific number of MV4-11 cells are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Treatment: this compound is administered orally at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors from all groups are excised and weighed.

Resistance Mechanisms

While specific resistance mechanisms to this compound have not yet been extensively reported, potential mechanisms can be extrapolated from studies of other FLT3 inhibitors. These can be broadly categorized as on-target and off-target resistance.

-

On-target resistance typically involves the acquisition of secondary mutations in the FLT3 kinase domain, such as the D835Y mutation, which can reduce the binding affinity of the inhibitor.[5][6] The "gatekeeper" mutation F691L has been shown to confer resistance to many FLT3 inhibitors.[5][6]

-

Off-target resistance can occur through the activation of bypass signaling pathways that promote cell survival independently of FLT3.[5][6] Upregulation of other oncogenic kinases, such as AXL or PIM kinases, or mutations in downstream signaling molecules like NRAS, are potential mechanisms.[6]

Caption: Potential mechanisms of resistance to FLT3 inhibitors.

Clinical Development

This compound is currently being investigated in clinical trials under the designation HYML-122. Phase 2 clinical trials are underway to evaluate the efficacy and safety of HYML-122, both as a monotherapy and in combination with cytarabine, in patients with relapsed or refractory FLT3-positive AML (NCT05241106, NCT05241093).

Conclusion

This compound (HYML-122) is a potent and selective FLT3 inhibitor with promising preclinical activity against FLT3-ITD positive AML. Its oral bioavailability and significant in vivo efficacy warrant its continued investigation in clinical settings. Understanding the detailed experimental protocols and potential resistance mechanisms is crucial for the successful clinical development and application of this targeted therapy. This guide provides a foundational resource for researchers dedicated to advancing treatments for FLT3-driven cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]

Methodological & Application

Application Notes and Protocols for Chmfl-flt3-122 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-flt3-122 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in investigating its therapeutic potential and mechanism of action. The compound has demonstrated significant efficacy in inhibiting the proliferation of FLT3-ITD positive AML cell lines and inducing apoptosis by arresting the cell cycle in the G0/G1 phase.[1][2][3]

Mechanism of Action

This compound exerts its effects by targeting the constitutively active FLT3 receptor, particularly the internal tandem duplication (ITD) mutation. This mutation leads to ligand-independent dimerization and activation of downstream signaling pathways crucial for cell survival and proliferation, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways.[4][5][6] By inhibiting FLT3 autophosphorylation, this compound effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in FLT3-ITD positive cancer cells.[1]

Data Presentation

In Vitro Activity of this compound

| Compound | Target | IC50 / GI50 (nM) | Cell Line(s) | Assay Type | Reference |

| This compound | FLT3 kinase | 40 | - | Kinase Assay | [1][2][3] |

| BTK | 421 | - | Kinase Assay | [1][3] | |

| c-KIT | 559 | - | Kinase Assay | [1][3] | |

| FLT3-ITD | 22 | MV4-11 | Cell Proliferation | [1] | |

| FLT3-ITD | 21 | MOLM-13 | Cell Proliferation | [1] | |

| FLT3-ITD | 42 | MOLM-14 | Cell Proliferation | [1] |

Mandatory Visualizations

Caption: FLT3-ITD Signaling Pathway and Inhibition by this compound.

References

Application Notes and Protocols for Dissolving Chmfl-flt3-122 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to dissolving the potent and selective FLT3 inhibitor, Chmfl-flt3-122, in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for preparing accurate and stable stock solutions for use in various research and drug development applications.

Chemical Properties and Solubility

This compound is a potent and orally available FLT3 kinase inhibitor.[1][2] It presents as a solid powder and is soluble in DMSO.[1][3] Several suppliers report high solubility in DMSO, enabling the preparation of concentrated stock solutions.

Table 1: Physicochemical and Solubility Data for this compound

| Parameter | Value | Source |

| Molecular Weight | 471.55 g/mol | [4] |

| Molecular Formula | C₂₆H₂₉N₇O₂ | |

| Appearance | Solid powder | [1] |

| Solubility in DMSO | Up to 125 mg/mL (265.08 mM) | [4] |

| 100 mg/mL | [5] | |

| 100 mM | ||

| Storage (Powder) | -20°C for long term (months to years) or 0-4°C for short term (days to weeks) | [1] |

| Storage (in DMSO) | -80°C for up to 6 months or -20°C for up to 1 month | [5][6] |

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro cell-based assays and can be further diluted to the desired working concentration.

Materials:

-

This compound powder

-

Anhydrous or molecular sieves-dried DMSO (≥99.9%)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Ultrasonic water bath (recommended)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

-

Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

-

Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.716 mg of this compound (Molecular Weight = 471.55).

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Ultrasonication (Recommended): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic water bath for 5-10 minutes.[4] This will aid in breaking up any small aggregates and ensure complete dissolution.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]

-

Figure 1: Workflow for Dissolving this compound in DMSO

Caption: Workflow for preparing a this compound stock solution in DMSO.

Downstream Applications and Signaling Pathway

This compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[7] It has demonstrated significant activity against FLT3-ITD (internal tandem duplication) mutations, which are common in acute myeloid leukemia (AML).[2] The dissolved this compound can be used in various in vitro and in vivo studies to investigate its effects on FLT3 signaling pathways and its potential as a therapeutic agent. Inhibition of FLT3 by this compound leads to the induction of apoptosis by arresting the cell cycle in the G0/G1 phase.[3]

Figure 2: Simplified FLT3 Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the FLT3 signaling pathway.

Disclaimer: This product is for research use only and is not intended for human or veterinary use. Please consult the product-specific safety data sheet (SDS) for handling and safety information. The provided protocols are for guidance only and may require optimization for specific experimental needs.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. This compound | FLT3 kinase inhibitor | CAS# 1839150-56-9 | InvivoChem [invivochem.com]

- 7. This compound | CAS 1839150-56-9 | this compound | Tocris Bioscience [tocris.com]

Application Notes and Protocols for Chmfl-flt3-122 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Chmfl-flt3-122, a potent and selective FLT3 kinase inhibitor, in various in vitro assays. The included protocols are designed to assist in the investigation of its biochemical and cellular effects.

This compound is a selective and orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3) with a reported IC50 of 40 nM.[1][2][3] It demonstrates significant selectivity for FLT3 over other kinases such as BTK (IC50 = 421 nM) and c-KIT (IC50 = 559 nM).[1][3] This inhibitor has been shown to effectively suppress the proliferation of FLT3-ITD positive acute myeloid leukemia (AML) cell lines.[1][4] Its mechanism of action involves the inhibition of FLT3 auto-phosphorylation and downstream signaling pathways, leading to cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[1][2][3]

Quantitative Data Summary

The following tables summarize the reported in vitro potency and cellular activity of this compound.

Table 1: Biochemical Assay Data

| Target Kinase | IC50 (nM) |

| FLT3 | 40 |

| BTK | 421 |

| c-KIT | 559 |

Table 2: Cell-Based Assay Data

| Cell Line | Assay Type | Measurement | Value (nM) | Notes |

| MV4-11 | Proliferation | GI50 | 22 | FLT3-ITD positive AML cell line |

| MOLM13 | Proliferation | GI50 | 21 | FLT3-ITD positive AML cell line |

| MOLM14 | Proliferation | GI50 | 42 | FLT3-ITD positive AML cell line |

| BaF3-TEL-FLT3 wt | Proliferation | GI50 | 16 | Isogenic BaF3 cell line |

| BaF3-TEL-c-KIT | Proliferation | GI50 | 1900 | Isogenic BaF3 cell line |

| MV4-11, MOLM13, MOLM14 | Cell Cycle Arrest | - | 30 - 1000 | Arrested cell cycle in G0/G1 phase |

| MV4-11, MOLM13, MOLM14 | Apoptosis Induction | - | 30 - 1000 | Induced apoptosis |

| MV4-11, MOLM13, MOLM14 | FLT3 Phosphorylation | - | 30 - 1000 | Inhibited auto-phosphorylation at Tyr589/591 |

Signaling Pathway and Experimental Workflow

Experimental Protocols

The following are detailed protocols for key in vitro experiments.

Biochemical FLT3 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against the FLT3 kinase.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing the FLT3 enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for FLT3.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT or MTS)

This protocol measures the effect of this compound on the proliferation of AML cell lines.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well clear or opaque-walled plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the diluted compound to the wells. The final volume in each well should be 200 µL. Include vehicle-treated (DMSO) and untreated controls.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

For an MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

For an MTS assay, add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Western Blot Analysis for FLT3 Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Materials:

-

AML cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3 (Tyr589/591), anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and grow them to about 80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 30, 100, 300, 1000 nM) or DMSO for 24 hours.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

AML cell lines

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 30, 100, 300, 1000 nM) or DMSO for 24 hours.

-

Harvest the cells, including any floating cells, and wash them with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

-

AML cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide, and binding buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells and treat with various concentrations of this compound (e.g., 30, 100, 300, 1000 nM) or DMSO for 24 hours.

-

Harvest all cells (adherent and floating) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

References

- 1. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (this compound) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Detection of p-FLT3 Inhibition by Chmfl-flt3-122 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3, often through internal tandem duplication (ITD) mutations, is a key driver in acute myeloid leukemia (AML). Chmfl-flt3-122 is a potent and selective inhibitor of FLT3 kinase.[1][2][3] This document provides a detailed protocol for assessing the inhibitory effect of this compound on FLT3 phosphorylation in FLT3-ITD positive AML cell lines using Western blotting.

Introduction

The FLT3 signaling pathway, when constitutively activated, promotes uncontrolled cell growth and survival through downstream effectors such as STAT5, AKT, and ERK.[4][5] Targeted inhibition of FLT3 kinase activity is a promising therapeutic strategy for AML. This compound has been shown to significantly inhibit the auto-phosphorylation of FLT3 at tyrosine residues 589/591, leading to cell cycle arrest and apoptosis in FLT3-ITD positive cells.[6] Western blotting is a fundamental technique to qualitatively and semi-quantitatively measure the levels of phosphorylated FLT3 (p-FLT3), providing a direct readout of inhibitor efficacy.

Signaling Pathway and Inhibitor Action

Caption: FLT3 signaling pathway and inhibition by this compound.

Experimental Workflow

Caption: Western blot workflow for p-FLT3 analysis.

Quantitative Data Summary

Table 1: Reagents and Recommended Concentrations

| Reagent | Recommended Concentration/Dilution | Vendor (Example) | Catalog # (Example) |

| This compound | 0.03 - 1 µM in DMSO | MedChemExpress | HY-18945 |

| RIPA Lysis Buffer | 1X | Cell Signaling Technology | 9806 |

| Protease Inhibitor Cocktail | 1X | Cell Signaling Technology | 5871 |

| Phosphatase Inhibitor Cocktail | 1X | Cell Signaling Technology | 5870 |

| BCA Protein Assay Kit | As per manufacturer's instructions | Thermo Fisher Scientific | 23225 |

| Laemmli Sample Buffer (4X) | 1X final concentration | Bio-Rad | 1610747 |

| PVDF Membrane | 0.45 µm | Millipore | IPVH00010 |

| Blocking Buffer | 5% (w/v) BSA in TBST | --- | --- |

| Primary Antibody: p-FLT3 (Tyr589/591) | 1:1000 in 5% BSA/TBST | Cell Signaling Technology | 3464 |

| Primary Antibody: Total FLT3 | 1:1000 in 5% BSA/TBST | Cell Signaling Technology | 3462 |

| Primary Antibody: Loading Control (e.g., GAPDH) | 1:1000 - 1:10000 in 5% BSA/TBST | Cell Signaling Technology | 5174 |

| HRP-conjugated Anti-Rabbit IgG | 1:2000 - 1:5000 in 5% milk/TBST | Cell Signaling Technology | 7074 |

| ECL Substrate | As per manufacturer's instructions | Thermo Fisher Scientific | 32106 |

| Stripping Buffer | As per manufacturer's instructions | Thermo Fisher Scientific | 21059 |

Experimental Protocol

1. Cell Culture and Treatment

1.1. Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13, or MOLM-14) at a density of 0.5 x 10^6 cells/mL in appropriate culture medium. 1.2. Incubate cells overnight under standard conditions (37°C, 5% CO2). 1.3. Prepare a stock solution of this compound in DMSO. 1.4. Treat cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1 µM) for 24 hours.[6] Include a DMSO-only vehicle control.

2. Cell Lysis and Protein Quantification